molecular formula C22H22N4O2S B2743478 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide CAS No. 1116064-78-8

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2743478
CAS No.: 1116064-78-8
M. Wt: 406.5
InChI Key: KFSLOFKUALRUCU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including a benzofuro[3,2-d]pyrimidin-4-yl group, a thiophen-2-yl group, and a piperidine-4-carboxamide group. These groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidinone unit is approximately planar .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Heterocyclic Compound Synthesis

Novel synthetic routes have been developed to create various heterocyclic compounds, demonstrating the utility of related benzofuran and thiophene derivatives in medicinal chemistry. For instance, a study reported the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing applications as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in drug development (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculosis Activity

Another study focused on thiazole-aminopiperidine hybrid analogues, specifically designing and synthesizing novel inhibitors against Mycobacterium tuberculosis GyrB. The promising compound from this series showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with minimal cytotoxicity, underscoring the potential of such compounds in treating tuberculosis (Jeankumar et al., 2013).

Anticancer and Anti-angiogenic Activities

Derivatives of related compounds have been synthesized and characterized for their potential in inhibiting angiogenesis and DNA cleavage, crucial processes in cancer progression. A study synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and tested their efficacy using a chick chorioallantoic membrane model. Some derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

Antipsychotic Potential

Research into heterocyclic carboxamides has identified compounds with potent antipsychotic activities. By evaluating their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize specific behavioral responses in mice, researchers have pinpointed compounds with promising profiles for further evaluation as potential antipsychotic medications (Norman et al., 1996).

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-22(23-10-7-16-4-3-13-29-16)15-8-11-26(12-9-15)21-20-19(24-14-25-21)17-5-1-2-6-18(17)28-20/h1-6,13-15H,7-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSLOFKUALRUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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